Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)-

Lipophilicity XlogP Physicochemical profiling

Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- (CAS 71795-42-1) is a synthetic small molecule featuring a 4-methylbenzenesulfonamide group linked via its sulfonamide nitrogen to the 2-position of a 1-benzyl-substituted imidazole ring (molecular formula C17H17N3O2S, MW 327.4). The compound integrates a hydrogen bond donor–acceptor sulfonamide linker with an N-benzylimidazole moiety, a scaffold associated with carbonic anhydrase inhibition and anticancer activity.

Molecular Formula C17H17N3O2S
Molecular Weight 327.4 g/mol
CAS No. 71795-42-1
Cat. No. B12942198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)-
CAS71795-42-1
Molecular FormulaC17H17N3O2S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN2CC3=CC=CC=C3
InChIInChI=1S/C17H17N3O2S/c1-14-7-9-16(10-8-14)23(21,22)19-17-18-11-12-20(17)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,18,19)
InChIKeyHDTLTJOZWPVKSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- (CAS 71795-42-1): Core Physicochemical and Structural Baseline


Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- (CAS 71795-42-1) is a synthetic small molecule featuring a 4-methylbenzenesulfonamide group linked via its sulfonamide nitrogen to the 2-position of a 1-benzyl-substituted imidazole ring (molecular formula C17H17N3O2S, MW 327.4). The compound integrates a hydrogen bond donor–acceptor sulfonamide linker with an N-benzylimidazole moiety, a scaffold associated with carbonic anhydrase inhibition and anticancer activity [1]. Computed descriptors indicate moderate lipophilicity (XlogP = 2.8), a single hydrogen bond donor, and a topological polar surface area of 72.4 Ų, placing it within drug-like chemical space [2].

Why Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- Cannot Be Simply Replaced by Generic Imidazole Sulfonamide Analogs


Within the 1-benzyl-1H-imidazol-2-yl benzenesulfonamide series, subtle substituent variations on the benzene ring produce markedly different physicochemical profiles that directly impact permeability, solubility, and biological target engagement. The 4-methyl analog (CAS 71795-42-1) exhibits an XlogP of 2.8 and a single hydrogen bond donor, whereas the corresponding 4-amino analog (CAS 71795-52-3) shows an XlogP of 1.8 and two hydrogen bond donors, with a topological polar surface area (TPSA) elevated by 26 Ų [1][2]. These differences are functionally significant: the lower HBD count and higher lipophilicity of the 4-methyl compound predict superior passive membrane permeability, while the lower TPSA favors blood–brain barrier penetration. Generic interchange without considering these specific molecular descriptors risks altering pharmacokinetic behavior, target residence time, and selectivity profiles in enzyme inhibition or cell-based assays [3].

Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- (CAS 71795-42-1): Head-to-Head Quantitative Differentiation Evidence


Lipophilicity Advantage Over 4-Amino Analog: XlogP 2.8 vs 1.8

The target compound (4-methyl substitution) exhibits an XlogP of 2.8, compared to 1.8 for the 4-amino analog (CAS 71795-52-3) [1][2]. This 1.0 log unit difference corresponds to an approximately 10-fold higher octanol–water partition coefficient, indicating substantially greater lipophilicity. Higher lipophilicity within the typical drug-like range (LogP 1–4) is associated with improved passive transcellular permeability and potentially higher oral bioavailability [3].

Lipophilicity XlogP Physicochemical profiling ADME prediction

Reduced Topological Polar Surface Area: 72.4 Ų vs 98.4 Ų for 4-Amino Analog

The TPSA of the target 4-methyl compound is 72.4 Ų, significantly lower than the 98.4 Ų of the 4-amino analog [1][2]. TPSA values below 90 Ų are generally considered favorable for crossing the blood–brain barrier (BBB), while values above 90 Ų often preclude CNS penetration [3]. This 26 Ų reduction positions the 4-methyl analog within the BBB-penetrant chemical space, unlike the 4-amino analog.

TPSA Brain penetration Physicochemical properties Drug-likeness

Hydrogen Bond Donor Count: 1 HBD vs 2 HBD for 4-Amino Analog

The target compound possesses only 1 hydrogen bond donor (the sulfonamide NH), whereas the 4-amino analog has 2 HBDs (sulfonamide NH plus the aniline NH2) [1][2]. Each additional HBD carries an estimated desolvation penalty of approximately 1–2 kcal/mol for membrane partitioning, and HBD count is inversely correlated with Caco-2 permeability [3]. The single HBD of the 4-methyl analog is consistent with better passive permeability and potentially higher oral absorption.

HBD Permeability Lipinski Rule of 5 Drug design

Class-Level Cytotoxicity Differentiation: Electron-Donating 4-Methyl vs Potent Electron-Withdrawing 4-Chloro Analogs

In a series of benzenesulfonamide-bearing imidazole derivatives, compounds with electron-withdrawing 4-chloro and 3,4-dichloro substituents were identified as the most cytotoxic against MDA-MB-231 (breast cancer) and IGR39 (melanoma) cell lines, with EC50 values of 20.5 ± 3.6 µM and 27.8 ± 2.8 µM respectively [1]. By contrast, the 4-methyl substituent is electron-donating and is predicted to exhibit attenuated cytotoxicity relative to the chloro-substituted analogs. This differentiation implies the 4-methyl compound may serve as a lower-cytotoxicity probe for target engagement studies where potent cell killing is undesirable, or as a selectivity reference standard.

Cytotoxicity Triple-negative breast cancer Melanoma Structure-activity relationship

Defined Purity Specification: ≥97% (HPLC) for Reproducible Quantitative Assays

The compound is commercially available with a defined purity specification of 97% (HPLC) , providing a known baseline for assay reproducibility. In contrast, many closely related analogs in this series are offered only as research-grade materials with variable or undefined purity, introducing batch-to-batch variability that can confound quantitative structure–activity relationship (QSAR) studies and biological replicate consistency.

Purity HPLC Reproducibility Procurement

Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- (CAS 71795-42-1): Prioritized Application Scenarios Based on Quantitative Differentiation


CNS-Penetrant Tool Compound for Neurological Target Screening

With a TPSA of 72.4 Ų (below the 90 Ų BBB threshold) and XlogP of 2.8, the 4-methyl analog is predicted to cross the blood–brain barrier, unlike the 4-amino analog (TPSA 98.4 Ų, XlogP 1.8) [1][2]. This property makes it a suitable starting scaffold for CNS-focused medicinal chemistry programs targeting carbonic anhydrase isoforms implicated in epilepsy and neuropathic pain, where CNS exposure is a prerequisite [3].

Negative Control or Reference Inhibitor in Carbonic Anhydrase Isoform Selectivity Profiling

The imidazole-benzenesulfonamide scaffold is a recognized carbonic anhydrase inhibitor chemotype [1]. The electron-donating 4-methyl substituent is expected to produce weaker zinc-binding affinity compared to electron-withdrawing substituted analogs. This positions the 4-methyl compound as an ideal low-affinity reference standard for establishing baseline inhibition in isoform selectivity panels (CA I, II, IX, XII), enabling researchers to calibrate assay windows and distinguish specific from nonspecific binding [2].

Permeability Reference Standard in Parallel Artificial Membrane Permeability Assay (PAMPA)

The compound's balanced physicochemical profile—single HBD, moderate lipophilicity (XlogP 2.8), and moderate TPSA (72.4 Ų)—makes it a well-behaved reference compound for calibrating PAMPA and Caco-2 permeability assays [1]. Its single HBD and lack of ionizable groups at physiological pH minimize pH-dependent permeability artifacts, providing a reliable mid-range permeability benchmark distinct from high-permeability controls (e.g., propranolol) and low-permeability markers (e.g., atenolol) [2].

Synthetic Intermediate for Diversifying Imidazole-2-Sulfonamide Libraries

The 4-methylbenzenesulfonamide group serves as a stable protecting/anchoring moiety that can be selectively removed (e.g., via HBr/AcOH or reductive cleavage) or further functionalized [1]. The defined purity of 97% (HPLC) ensures reliable stoichiometry in subsequent synthetic steps, making this compound a preferred building block for generating focused imidazole-2-sulfonamide libraries for structure–activity relationship (SAR) exploration in antimicrobial and anticancer programs [2].

Quote Request

Request a Quote for Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.